Triirondodecacarbonyl

Catalog No.
S1797814
CAS No.
17685-52-8
M.F
C12Fe3O12
M. Wt
503.66
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triirondodecacarbonyl

CAS Number

17685-52-8

Product Name

Triirondodecacarbonyl

IUPAC Name

carbon monoxide;iron

Molecular Formula

C12Fe3O12

Molecular Weight

503.66

InChI

InChI=1S/12CO.3Fe/c12*1-2;;;

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe]

Origin and Significance:

Triirondodecacarbonyl is not naturally occurring. It is synthesized in laboratories and serves as a crucial starting material for various organoiron complexes due to its availability and well-defined structure. These complexes find applications in catalysis, organic synthesis, and material science research.


Molecular Structure Analysis

Key Features:

Triirondodecacarbonyl possesses a triangular cluster geometry with three iron (Fe) atoms located at the vertices of an equilateral triangle. Each iron atom is bonded to four terminal carbonyl (CO) ligands, resulting in a total of twelve CO ligands surrounding the cluster core. This structure is often depicted as Fe₃(CO)₁₂ or Fe-Fe-Fe(CO)₁₂.

Notable Aspects:

The bonding within the Fe₃ core involves a combination of metal-metal covalent bonds and backbonding between the iron and CO ligands. The delocalized electron system arising from these interactions contributes to the stability and unique reactivity of the cluster.


Chemical Reactions Analysis

Synthesis:

The most common synthesis of Fe₃(CO)₁₂ involves the reaction of iron pentacarbonyl (Fe(CO)₅) under high pressure and temperature according to the equation:

Fe(CO)₅ → Fe₃(CO)₁₂ + CO (Δ)

Decomposition:

Triirondodecacarbonyl is thermally unstable and decomposes upon heating to release CO ligands:

Fe₃(CO)₁₂ → Fe + Fe₂(CO)⁹ + 3 CO (Δ) []

Other Relevant Reactions:

Triirondodecacarbonyl readily undergoes substitution reactions where CO ligands are replaced by other molecules or functional groups. This versatility allows for the synthesis of diverse organoiron complexes with tailored properties.

Physical and Chemical Properties

  • Melting Point: 165 °C (decomposition) []
  • Solubility: Insoluble in water, soluble in organic solvents like dichloromethane
  • Stability: Air- and moisture-sensitive, decomposes upon heating

Triirondodecacarbonyl is a toxic compound and can be harmful upon inhalation, ingestion, or skin contact. It is classified as a dangerous good for transport due to its potential health risks.

Here are some safety precautions to consider when handling triirondodecacarbonyl:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Handle the compound in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.

Data:

  • Acute toxicity data for triirondodecacarbonyl is limited, but studies suggest potential respiratory and skin irritation.
  • Catalysis

    Triirondodecacarbonyl can act as a homogeneous catalyst for a variety of organic transformations. For example, it has been shown to be effective in the hydrogenation of alkenes and alkynes ScienceDirect. The versatility of triirondodecacarbonyl as a catalyst stems from its ability to undergo reversible dissociation, generating reactive iron fragments that can interact with substrates Journal of the American Chemical Society: .

  • Material Science

    The study of triirondodecacarbonyl has contributed to the development of new materials with interesting properties. Researchers have explored its use as a precursor for the synthesis of iron-based nanoparticles Chemical Reviews. Additionally, the controlled decomposition of triirondodecacarbonyl can lead to the formation of thin films with potential applications in electronics and catalysis Organometallics.

  • Organometallic Chemistry

    Triirondodecacarbonyl serves as a fundamental molecule for understanding the bonding and reactivity in metal carbonyl clusters. Studies on this compound have contributed to the development of new theories and computational models for predicting the behavior of these complex systems Chemical Society Reviews.

  • Biomimetic Chemistry

    The ability of triirondodecacarbonyl to activate small molecules like hydrogen suggests potential applications in biomimetic chemistry. Researchers are investigating its use as a model system for understanding how enzymes achieve efficient catalysis Chemical Communications.

Dates

Modify: 2023-11-23

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